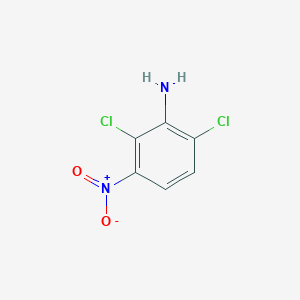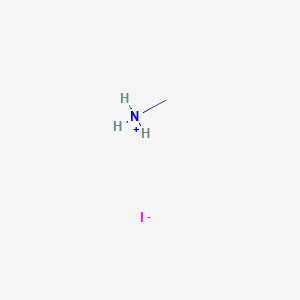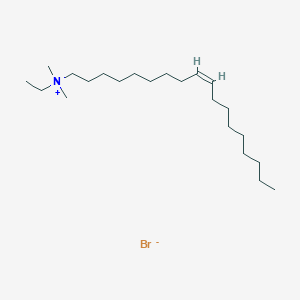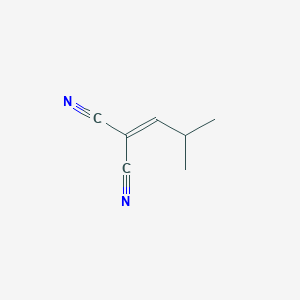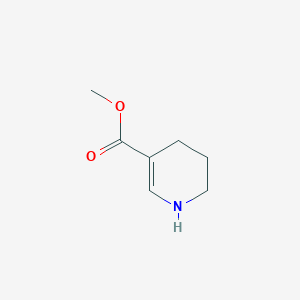
Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate involves various methods, including ultrasound-mediated synthesis under solvent-free conditions and the employment of ionic liquids as catalysts. Such methods offer advantages such as shorter reaction times and higher yields compared to conventional methods (Jingyu He et al., 2015).
Molecular Structure Analysis
The molecular structure of derivatives like Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been elucidated through X-ray diffraction studies, revealing detailed insights into their conformation and bonding patterns, significant for understanding reactivity and interaction with other molecules (A. Sambyal et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming different derivatives, which are important for synthetic applications. These reactions include cycloaddition, annulation, and reactions with reagents like the Vilsmeier–Haack reagent, demonstrating the compound's versatility in organic synthesis (Y. Verdecia et al., 1996).
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, which is closely related to Methyl 1,4,5,6-tetrahydropyridine-3-carboxylate, has been used for the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds are formed with complete regioselectivity and excellent yields, indicating potential in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).
High-Throughput Synthesis Under Microwave Irradiation : The high-throughput synthesis of 4-aryl substituted 1,4,5,6-tetrahydro-2-methyl-6thioxopyridine-3-carboxylates, a class of compounds that includes the this compound, has been achieved. This process employs microwave irradiation and has been optimized for efficiency and understanding of the structure of the heterocycles obtained (Rodríguez et al., 2011).
Synthesis via Intramolecular 1,6-Conjugate Addition : Tetrahydropyridine-3-carboxylic acid derivatives, which are structurally related to this compound, have been synthesized using various methods including intramolecular 1,6-conjugate addition. This highlights the compound's potential in producing biologically active derivatives (Kim, Kim, Moon, & Kim, 2016).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize tetrahydropyridine derivatives. This method indicates the versatility of this compound in complex organic syntheses (Bacchi et al., 2005).
Antibacterial Activity of Derivatives : A study on ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, closely related to the compound , showed that its reactions with different hydrazines resulted in a variety of derivatives with weak antibacterial activity (Anusevičius et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMMMWAZVAKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

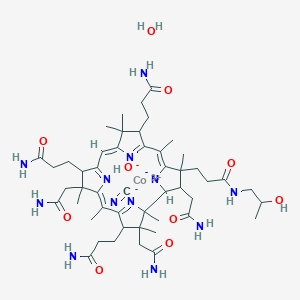
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)



